molecular formula C23H16ClFN2O4S B11587191 Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11587191
M. Wt: 470.9 g/mol
InChI Key: JWLJKXDIJMFEFO-UHFFFAOYSA-N
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Description

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxazole ring, and various substituents including chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxazole ring. The chlorophenyl and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    METHYL 2-[3-(2-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has fluorophenyl groups at both positions, which may enhance its stability and potency.

The uniqueness of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClFN2O4S

Molecular Weight

470.9 g/mol

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H16ClFN2O4S/c1-12-18(20(27-31-12)15-5-3-4-6-17(15)24)21(28)26-22-19(23(29)30-2)16(11-32-22)13-7-9-14(25)10-8-13/h3-11H,1-2H3,(H,26,28)

InChI Key

JWLJKXDIJMFEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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